2,6-Dibromo-5-iodopyridin-3-amine
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Description
2,6-Dibromo-5-iodopyridin-3-amine is a chemical compound that belongs to the pyridine family . It has a CAS Number of 2379946-29-7 . The molecular weight of this compound is 377.8 .
Molecular Structure Analysis
The IUPAC name of 2,6-Dibromo-5-iodopyridin-3-amine is the same as its common name . The InChI code for this compound is 1S/C5H3Br2IN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2 .Physical And Chemical Properties Analysis
2,6-Dibromo-5-iodopyridin-3-amine is a solid .Scientific Research Applications
Selective Amination and Cross-Coupling Reactions
2,6-Dibromo-5-iodopyridin-3-amine plays a crucial role in selective amination and cross-coupling reactions, forming bioactive 2-aminopyridines. Bolliger et al. (2011) highlighted its use in generating 6-bromopyridine-2-amines with high yields, which serve as substrates for further C-C cross-coupling reactions, illustrating the compound's utility in synthesizing complex organic materials (Bolliger, Oberholzer, & Frech, 2011).
Functionalization via Palladium-Catalyzed Aminocarbonylation
The functionalization of pyridine rings through palladium-catalyzed aminocarbonylation is another significant application. Takács et al. (2012) demonstrated that 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones undergo aminocarbonylation with various amines, including amino acid methyl esters, showcasing the compound's adaptability in synthesizing N-substituted amides and dicarboxamides (Takács et al., 2012).
Synthesis of Water-Soluble BODIPY Derivatives
Li et al. (2008) explored the synthesis of water-soluble BODIPY derivatives, utilizing a similar compound to produce functionalized derivatives for organometallic couplings and other chemical transformations. This research underscores the importance of halogenated pyridines in developing fluorescent probes for biological applications (Li, Han, Nguyen, & Burgess, 2008).
Template Synthesis of Macrocyclic Complexes
In the domain of inorganic chemistry, Herrera et al. (2003) utilized 2,6-dicarbonylpyridines for template synthesis of macrocyclic complexes, emphasizing the compound's role in creating complexes with potential applications in catalysis and material science (Herrera et al., 2003).
Development of Heterogeneous Photocatalysts
Liu et al. (2015) investigated the use of structure-directing agents in iodoplumbate hybrids, revealing the potential of related compounds in the development of heterogeneous photocatalysts for environmental applications, particularly in water treatment and photocatalysis (Liu et al., 2015).
properties
IUPAC Name |
2,6-dibromo-5-iodopyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2IN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNKEVINPOWRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-5-iodopyridin-3-amine |
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